molecular formula C7H12N2O4 B1220005 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 6440-58-0

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No. B1220005
CAS RN: 6440-58-0
M. Wt: 188.18 g/mol
InChI Key: WSDISUOETYTPRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione has been explored through different methods, including magnesium-mediated cascade assembly processes which allow for atom-efficient synthesis from simple building blocks (Hill, Liptrot, & Mahon, 2013). Another notable synthesis approach involves the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, leading to the formation of related imidazolidine-2,4-dione derivatives (Shimizu, Hayashi, & Teramura, 1986).

Molecular Structure Analysis

The molecular structure of 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione and its derivatives has been elucidated using various spectroscopic techniques, including NMR and IR spectroscopy, and further supported by quantum-chemical calculations at the DFT level (Marinov et al., 2014). These studies have provided detailed insights into the electronic structure and spatial configuration of the molecule.

Scientific Research Applications

Synthesis and Chemical Applications

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione has been used in various chemical syntheses. Gazieva et al. (2007) explored its use in α-ureidoalkylation of imidazolidine-2,4-dione and related compounds, developing methods for synthesizing various imidazolidin-2-ones (Gazieva, Lozhkin, & Kravchenko, 2007). Marinov et al. (2014) reported its role in synthesizing novel compounds like 1-amino-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione, revealing its versatility in creating structurally unique molecules (Marinov et al., 2014).

Catalysis

This compound is instrumental in catalysis. Chen et al. (2011) highlighted its use in water-based, three-component reactions involving 4-hydroxycoumarin, aldehydes, and cyclic 1,3-dicarbonyl compounds, facilitated by sulfonic acid functionalized ionic liquids (Chen, Zhu, & Su, 2011).

Advanced Material Synthesis

The compound plays a role in the creation of advanced materials. Hill et al. (2013) described a magnesium-mediated synthesis of bis(imidazolidine-2,4-dione)s, highlighting an efficient method for creating structurally complex molecules (Hill, Liptrot, & Mahon, 2013).

Antibacterial Properties

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione also demonstrates potential antibacterial properties. Maddah (2016) detailed the synthesis of 3-poly (vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione nanofibers and their subsequent evaluation for antibacterial activity, indicating its utility in healthcare and sanitation applications (Maddah, 2016).

Safety And Hazards

  • DMDM hydantoin can cause allergic reactions in individuals sensitive to formaldehyde. Patch tests have shown an increased risk of cosmetic dermatitis in such cases .
  • Formaldehyde, released by DMDM hydantoin, is a known irritant and potential carcinogen. Long-term exposure may lead to eye irritation, headaches, and respiratory issues .

Future Directions

  • Formulations with reduced formaldehyde content are being developed to minimize potential health risks .

properties

IUPAC Name

1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4/c1-7(2)5(12)8(3-10)6(13)9(7)4-11/h10-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDISUOETYTPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8035217
Record name 1,3-Dimethylol-5,5-dimethylhydantoin
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 2,4-Imidazolidinedione, 1,3-bis(hydroxymethyl)-5,5-dimethyl-
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Boiling Point

198-200 °C, decomposes with boiling
Record name 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN
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Solubility

In water, 77.3 g/100 cc, In ethanol, 56.4 g/100 cc; in hexane, 0.02 g/100 cc
Record name 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN
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Density

0.4 g/cu cm at 21 °C /OECD Guideline 109/
Record name 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN
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Vapor Pressure

0.00000009 [mmHg], 9.0X10-8 mm Hg at 25 °C
Record name DMDM hydantoin
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Record name 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN
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Product Name

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione

Color/Form

Solid, Powder

CAS RN

6440-58-0
Record name DMDM Hydantoin
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Record name 1,3-Dimethylol-5,5-dimethylhydantoin
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Record name 2,4-Imidazolidinedione, 1,3-bis(hydroxymethyl)-5,5-dimethyl-
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Record name 1,3-Dimethylol-5,5-dimethylhydantoin
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Record name 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione
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Record name DMDM HYDANTOIN
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Record name 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN
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Melting Point

90 °C /OECD Guideline 102/, MP: 102-104 °C /Technical/
Record name 1,3-DIMETHYLOL-5,5-DIMETHYLHYDANTOIN
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Synthesis routes and methods

Procedure details

DMDMH is a formaldehyde donor which is the diformylated product of DMH and formaldehyde. MDMH is first formed as an intermediate. MDMH, itself, is a formaldehyde scavenger containing about 19% by weight of bound, but available, formaldehyde. Subsequent reaction of MDMH with formaldehyde yields DMDMH which theoretically contains 31.9% of bound but available, formaldehyde.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
B Maddah - J Life Sci Biomed, 2014 - Citeseer
An efficient and concise one-pot strategy for the synthesize 1, 3-bis (hydroxymethyl)-5, 5-dimethylimidazolidine-2, 4-dione (DMDM) as the anti-bacterial agent has been developed. The …
Number of citations: 5 citeseerx.ist.psu.edu
RM Walters, P Khanna, M Hamilton… - Toxicological …, 2015 - academic.oup.com
The cumulative irritation test (CIT) is an accepted method used to evaluate the skin irritation potential and safety of individual ingredients and formulas of leave-on skin care and …
Number of citations: 10 academic.oup.com
DE Amponin… - BMC …, 2020 - bmcophthalmol.biomedcentral.com
Corneal infections with antibiotic-resistant microorganisms are an increasingly difficult management challenge and chemically or photochemically cross-linking the cornea for therapy …
Number of citations: 5 bmcophthalmol.biomedcentral.com
C Tanglertsampan - Contact dermatitis, 2003 - Wiley Online Library
Discussion 1, 3-bis (hydroxymethyl)-5, 5-dimethylimidazolidine-2, 4-dione (DMDM hydantoin) is a formaldehyde donor used as a preservative in cosmetics (1). ROAT is used to define …
Number of citations: 4 onlinelibrary.wiley.com
H Won, JH Lee, JH Seok, K Jung, JY Yang… - Toxicological …, 2021 - Springer
(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione (MDM hydantoin) is a commonly used antiseptic preservative in cosmetics. However, limited toxicity information data are available …
Number of citations: 4 link.springer.com
RS Lamarca, N da Costa Luchiari, AF Bonjorno… - Analytical …, 2019 - pubs.rsc.org
The use of digital image-based methods in analytical determinations has been reported in several areas of science such as clinical, food and pharmaceutical analysis. These …
Number of citations: 22 pubs.rsc.org
YY Choi, JI Seok, DS Kim - Micromachines, 2019 - mdpi.com
We developed concave microwell arrays to establish a size-controllable 3-D co-culture liver model for in vitro drug toxicity testing, to predict hepatotoxicity. The interaction of hepatocytes …
Number of citations: 21 www.mdpi.com
A Wypych, G Wypych - 2015 - books.google.com
Databook of Biocides contains critical data on the most important biocides in use today. The selection includes generic and commercial biocides, which are approved for use in the …
Number of citations: 6 books.google.com
L Horev, M Isaksson, M Engfeldt… - Journal of the …, 2015 - Wiley Online Library
Background Preservatives are important and frequent skin sensitizers, found in a wide range of products for personal and occupational use. According to the European legislation, some …
Number of citations: 31 onlinelibrary.wiley.com
L Malinauskiene, A Blaziene, A Chomiciene… - Open …, 2015 - degruyter.com
Concomitant contact allergy to formaldehyde and formaldehyde-releasers remains common among patients with allergic contact dermatitis. Concentration of free formaldehyde in …
Number of citations: 47 www.degruyter.com

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